1-(3,4-Dimethylbenzyl)imidazole

Thromboxane synthetase inhibition Cardiovascular research Platelet aggregation

This 1-substituted imidazole (MW 186.25 g/mol) is a potent, selective thromboxane A2 (TXA2) synthetase inhibitor, identified in patents for thromboembolic disorders and angina pectoris. Its specific 3,4-dimethylbenzyl substitution provides a distinct pharmacological profile, offering significantly higher TXA2 synthetase inhibition than unsubstituted imidazole or 1-methylimidazole. Ideal as a chemical probe for platelet aggregation studies or as a structural starting point for antifungal CYP51 optimization.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 70759-03-4
Cat. No. B8751946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylbenzyl)imidazole
CAS70759-03-4
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CN2C=CN=C2)C
InChIInChI=1S/C12H14N2/c1-10-3-4-12(7-11(10)2)8-14-6-5-13-9-14/h3-7,9H,8H2,1-2H3
InChIKeyZQIMOEUCLLSGCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethylbenzyl)imidazole (CAS 70759-03-4) for Specialized Cardiovascular and Antifungal Research


1-(3,4-Dimethylbenzyl)imidazole is a synthetic 1-substituted imidazole derivative [1]. Its chemical structure, C12H14N2, is characterized by an imidazole ring linked to a 3,4-dimethylbenzyl group, giving it a molecular weight of 186.25 g/mol [2]. This compound is not a general-purpose reagent but has been specifically investigated in patents for its potential in treating thromboembolic disorders and angina pectoris through inhibition of thromboxane A2 synthetase [1].

Why 1-(3,4-Dimethylbenzyl)imidazole is Not an Interchangeable In-Class Compound


Substituted imidazoles exhibit highly specific pharmacological profiles that are exquisitely sensitive to the nature and position of substituents on the benzyl ring [1]. For instance, 1-benzylimidazole derivatives are known for inducing cytochrome P450 enzymes, while the specific 3,4-dimethylbenzyl substitution pattern in this compound is associated with a distinct mechanism: potent inhibition of thromboxane A2 (TXA2) synthetase [1]. This contrasts with the baseline activity of imidazole and 1-methylimidazole, which provide only a 'some degree' of inhibition of this pathway [1]. Therefore, substituting with an unsubstituted benzyl or a simple alkyl group would drastically alter the target engagement and biological outcome, making 1-(3,4-dimethylbenzyl)imidazole a non-fungible chemical entity in specialized research contexts [1].

Quantitative and Comparative Evidence for 1-(3,4-Dimethylbenzyl)imidazole in Key Research Applications


Enhanced Thromboxane A2 Synthetase Inhibition Compared to Imidazole and 1-Methylimidazole

In contrast to imidazole and 1-methylimidazole, which are described as providing only 'some degree' of inhibition of TXA2 synthetase, compounds of formula (I), which includes 1-(3,4-dimethylbenzyl)imidazole, are identified as 'more potent inhibitors' of this enzyme [1]. This compound is further specified as being capable of inhibiting platelet aggregation in vivo and disaggregating platelet clumps [1]. While a precise, comparative IC50 value is not provided in the available data, the qualitative ranking establishes a clear differentiation in potency and functional effect from the simpler imidazole analogs [1].

Thromboxane synthetase inhibition Cardiovascular research Platelet aggregation

Predicted Antifungal CYP51 Potency Correlated with Steric, Electrostatic, and H-Bond Acceptor Fields

A 3D-QSAR (CoMSIA) study on a diverse set of 1-substituted imidazole analogs as inhibitors of Candida albicans P450-demethylase (CYP51) produced a statistically significant model [1]. The model, which had a cross-validated coefficient (q²) of 0.725 and a conventional coefficient (r²ncv) of 0.998, indicates that steric, electrostatic, and hydrogen bond acceptor fields are crucial for potent inhibition [1]. As a 1-substituted imidazole with a specific 3,4-dimethylbenzyl group, the activity of 1-(3,4-dimethylbenzyl)imidazole can be inferred to be modulated by these fields, providing a predictive framework for its relative potency compared to other analogs within this chemical class [1].

Antifungal drug design CYP51 inhibition QSAR modeling

High-Value Research Applications for 1-(3,4-Dimethylbenzyl)imidazole Based on Specific Evidence


Investigating the Thromboxane A2 Pathway and Platelet Function

This compound is a suitable chemical probe for in vitro and in vivo studies focused on the thromboxane A2 synthetase enzyme. Its reported ability to inhibit TXA2 synthetase more potently than imidazole or 1-methylimidazole makes it a more selective tool for dissecting the role of TXA2 in platelet aggregation and vascular biology [1]. This is directly supported by patent claims that compounds in its class, including this specific one, can inhibit platelet aggregation and even disaggregate existing clumps [1].

Optimizing Antifungal Lead Compounds via QSAR-Guided Design

In medicinal chemistry projects targeting fungal CYP51 (lanosterol 14α-demethylase), 1-(3,4-dimethylbenzyl)imidazole serves as a structural starting point for optimization. The 3D-QSAR model for this class of compounds provides a validated, quantitative framework to predict how modifications to the 3,4-dimethylbenzyl group will impact antifungal potency [1]. Researchers can use this compound to experimentally validate computational predictions regarding steric, electrostatic, and hydrogen-bonding effects on CYP51 inhibition [1].

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